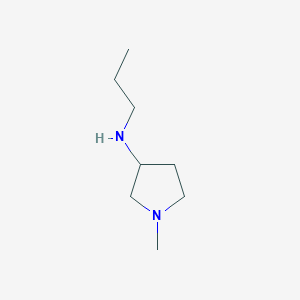
1-methyl-N-propylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-propylpyrrolidin-3-amine is a chemical compound with the CAS Number: 1096810-56-8 . It has a molecular weight of 142.24 and is typically in liquid form . The IUPAC name for this compound is 1-methyl-N-propyl-3-pyrrolidinamine .
Synthesis Analysis
The synthesis of amines like 1-methyl-N-propylpyrrolidin-3-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides, ammonia, and other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide, can also be used .Molecular Structure Analysis
The InChI code for 1-methyl-N-propylpyrrolidin-3-amine is 1S/C8H18N2/c1-3-5-9-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Amines, including 1-methyl-N-propylpyrrolidin-3-amine, can undergo a variety of reactions. These include alkylation and acylation . In alkylation, amines react with a primary alkyl halide, while in acylation, amines react with acyl chlorides to form amides .Physical And Chemical Properties Analysis
1-methyl-N-propylpyrrolidin-3-amine is a liquid at room temperature . The physical properties of amines can vary widely, but they generally have higher boiling points than alkanes but lower than alcohols of comparable molar mass .Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment A study highlights the development of a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment. These compounds, including 1-methyl-N-propylpyrrolidin-3-amine derivatives, exhibit excellent potency against PARP enzymes and show promising results in preclinical cancer models, suggesting their potential in cancer therapy (Penning et al., 2009).
Antitumor and Antimicrobial Applications A microwave-assisted synthesis method has been developed for novel antitumor and antimicrobial hydroxypyrrolidin-2-ones, showcasing the utility of 1-methyl-N-propylpyrrolidin-3-amine derivatives in creating compounds with significant biological activities (Azmy et al., 2018).
Synthetic Organic Chemistry Research indicates the utility of 1-methyl-N-propylpyrrolidin-3-amine derivatives in the synthesis of highly substituted pyrroles through a multimetal-catalyzed approach, demonstrating the compound's role in advancing synthetic methodologies for creating complex organic structures (Binder & Kirsch, 2006).
CO2 Capture A task-specific ionic liquid incorporating a cation with an appended amine group, related to 1-methyl-N-propylpyrrolidin-3-amine, has been developed for CO2 capture. This innovative material sequesters CO2 reversibly, highlighting its potential application in environmental and sustainability research (Bates et al., 2002).
Chemiluminescence in Analytical Chemistry Derivatization reagents related to 1-methyl-N-propylpyrrolidin-3-amine have been found effective for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, enhancing the sensitivity and selectivity of analytical methods (Morita & Konishi, 2002).
Catalysis A study demonstrates the use of 1-methyl-N-propylpyrrolidin-3-amine derivatives in C(sp3)-H bond silylation of aliphatic amines, forming silapyrrolidines. This process is catalyzed by iridium complexes and has significant implications for the synthesis of biologically active molecules and pharmaceuticals (Su et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements including H226, H302, H314, and H335 . These indicate that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-methyl-N-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-5-9-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQILSFYFLPZTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-propylpyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

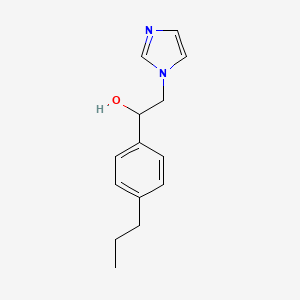
![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide](/img/structure/B2758010.png)

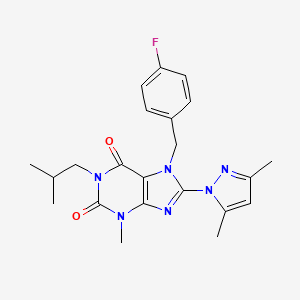
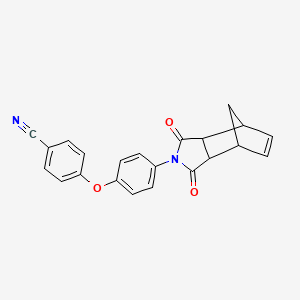
![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2758018.png)


![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B2758024.png)
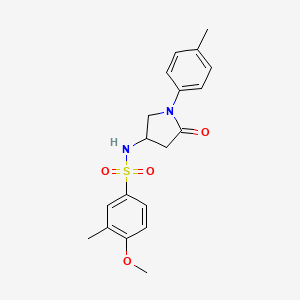
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2758027.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2758028.png)